1-(4-fluorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
Overview
Description
1-(4-Fluorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two benzoyl groups, one of which is substituted with a fluorine atom at the para position, and the other with three methoxy groups at the 3, 4, and 5 positions. Piperazine derivatives are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-(4-fluorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine typically involves the following steps:
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Starting Materials: : The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzoic acid, 3,4,5-trimethoxybenzoic acid, and piperazine.
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Formation of Benzoyl Chlorides: : Both 4-fluorobenzoic acid and 3,4,5-trimethoxybenzoic acid are converted to their respective benzoyl chlorides using reagents like thionyl chloride or oxalyl chloride. This step involves refluxing the acids with the chlorinating agent in an inert solvent such as dichloromethane.
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Acylation of Piperazine: : The resulting benzoyl chlorides are then reacted with piperazine in the presence of a base, such as triethylamine, to form the desired product. The reaction is typically carried out in an organic solvent like tetrahydrofuran or dichloromethane at room temperature or slightly elevated temperatures.
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Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Fluorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine can undergo various chemical reactions, including:
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Oxidation: : The methoxy groups on the benzoyl ring can be oxidized to form corresponding phenolic compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
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Reduction: : The carbonyl groups in the benzoyl moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
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Substitution: : The fluorine atom on the benzoyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
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Hydrolysis: : The compound can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding carboxylic acids and piperazine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several scientific research applications, including:
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Medicinal Chemistry: : This compound is explored for its potential as a pharmacologically active agent. Piperazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antipsychotic, and anti-inflammatory properties.
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Chemical Biology: : The compound can be used as a tool to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.
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Material Science: : The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as liquid crystals or organic semiconductors.
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Synthetic Chemistry: : It serves as an intermediate in the synthesis of more complex molecules, allowing researchers to explore new synthetic routes and reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine depends on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary based on the specific application and biological system being studied.
Comparison with Similar Compounds
1-(4-Fluorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine can be compared with other piperazine derivatives, such as:
1-Benzoylpiperazine: Lacks the fluorine and methoxy substitutions, resulting in different pharmacological properties.
1-(4-Chlorobenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
1-(4-Fluorobenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine: Lacks one methoxy group, potentially altering its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O5/c1-27-17-12-15(13-18(28-2)19(17)29-3)21(26)24-10-8-23(9-11-24)20(25)14-4-6-16(22)7-5-14/h4-7,12-13H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNOSBXKUDTLOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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